molecular formula C14H14O3 B11878220 1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl- CAS No. 61983-12-8

1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl-

Cat. No.: B11878220
CAS No.: 61983-12-8
M. Wt: 230.26 g/mol
InChI Key: OCCKUXIVADQELI-UHFFFAOYSA-N
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Description

1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-2-METHYLPROPAN-1-ONE is an organic compound that features a naphthalene ring substituted with two hydroxyl groups and a methylpropanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-2-METHYLPROPAN-1-ONE typically involves the reaction of 3,4-dihydroxynaphthalene with 2-methylpropan-1-one under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-2-METHYLPROPAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-2-METHYLPROPAN-1-ONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-2-METHYLPROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carbonyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydroxynaphthalene: Similar structure but lacks the methylpropanone group.

    2-Methyl-1,4-naphthoquinone: Contains a quinone group instead of hydroxyl groups.

    3,4-Dihydroxynaphthalene: Lacks the methylpropanone group.

Uniqueness

1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)-2-METHYLPROPAN-1-ONE is unique due to the presence of both hydroxyl groups and a methylpropanone group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl- (CAS No. 61983-12-8), is an organic compound characterized by a naphthalene ring with hydroxyl substitutions and a methylpropanone group. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

The chemical structure and properties of 1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl- are summarized in the table below:

PropertyValue
Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
IUPAC Name 1-(3,4-dihydroxynaphthalen-2-yl)-2-methylpropan-1-one
CAS Number 61983-12-8
InChI Key OCCKUXIVADQELI-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its functional groups—specifically, the hydroxyl and carbonyl groups. These groups enhance the compound's reactivity and ability to interact with various biological targets. The proposed mechanisms include:

  • Antioxidant Activity : The hydroxyl groups can scavenge free radicals, potentially reducing oxidative stress in cells.
  • Antimicrobial Properties : The compound has shown activity against various microbial strains, likely due to its ability to disrupt microbial cell membranes.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit key pathways involved in cancer cell proliferation.

Anticancer Activity

A study published in PubMed assessed various derivatives of naphthalene compounds for their anticancer properties. Among these derivatives, compounds similar to 1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl- were evaluated for their cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like sorafenib .

Antimicrobial Studies

Research has indicated that compounds with similar structures to 1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl- possess notable antimicrobial properties. For instance, a study demonstrated that derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria through mechanisms involving membrane disruption .

Synthesis Methods

The synthesis of 1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl- typically involves the reaction of 3,4-dihydroxynaphthalene with 2-methylpropan-1-one under controlled conditions. Key steps include:

  • Reagents : Use of catalysts such as acid or base to facilitate the reaction.
  • Reaction Conditions : Temperature control and reaction time are critical for maximizing yield.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the product.

Properties

CAS No.

61983-12-8

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

1-(3,4-dihydroxynaphthalen-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C14H14O3/c1-8(2)12(15)11-7-9-5-3-4-6-10(9)13(16)14(11)17/h3-8,16-17H,1-2H3

InChI Key

OCCKUXIVADQELI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC2=CC=CC=C2C(=C1O)O

Origin of Product

United States

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